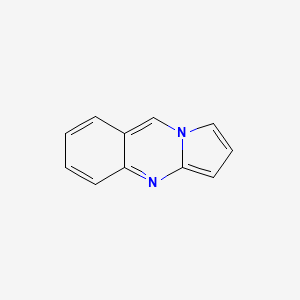

Pyrrolo(2,1-b)quinazoline

Description

Properties

CAS No. |

270-03-1 |

|---|---|

Molecular Formula |

C11H8N2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

pyrrolo[2,1-b]quinazoline |

InChI |

InChI=1S/C11H8N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-8H |

InChI Key |

GWRAMUCMZQJRQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN3C=CC=C3N=C2C=C1 |

Origin of Product |

United States |

Natural Product Chemistry of Pyrrolo 2,1 B Quinazoline Alkaloids

Biogenetic Origins and Natural Sources

The biosynthesis of the pyrrolo[2,1-b]quinazoline core is a fascinating example of the intricate metabolic pathways within living organisms. Evidence supports the proposal that the biosynthesis of vasicine, a representative pyrrolo[2,1-b]quinazoline alkaloid, occurs from the precursors anthranilic acid and ornithine. researchgate.netresearchgate.net The quinazoline (B50416) portion of the molecule is derived from anthranilic acid, while the pyrrolidine (B122466) ring originates from the amino acid ornithine. researchgate.netuj.ac.za Tryptophan can also serve as a precursor, as its catabolism can lead to the formation of anthranilic acid. researchgate.netuj.ac.za The pathway is thought to involve a symmetrical intermediate, as demonstrated by labeling studies. researchgate.net

Pyrrolo[2,1-b]quinazoline alkaloids are prominently found within specific families of the plant kingdom.

Acanthaceae: This family is one of the richest sources of pyrrolo[2,1-b]quinazoline alkaloids. wikipedia.org The genus Adhatoda (also classified as Justicia) is particularly well-known for producing these compounds. For instance, Adhatoda vasica (L.) Nees is a significant source of alkaloids such as vasicine, vasicinone (B1682191), and vasicinol. mdpi.comnih.gov Other genera within Acanthaceae, like Anisotes, also produce these alkaloids. Current time information in Seattle, WA, US.mdpi.com

Rutaceae: The Rutaceae family is a major source of a wide variety of alkaloids derived from anthranilic acid. semmelweis.hu While more complex fused quinazolines like the indolopyridoquinazoline alkaloid rutaecarpine (B1680285) are found in plants such as Evodia rutaecarpa, the fundamental quinazoline skeleton points to a shared biogenetic origin. wikipedia.orgmdpi.com

Other Plant Families: Beyond the most cited families, pyrrolo[2,1-b]quinazolines have been isolated from other plant groups. For example, they are found in Peganum harmala (family Zygophyllaceae) and Linaria vulgaris (family Scrophulariaceae). wikipedia.orgscispace.comresearchgate.net While the family Boraginaceae is often mentioned in the context of alkaloid diversity, its members are primarily known for producing pyrrolizidine (B1209537) alkaloids, a structurally distinct class from the pyrrolo[2,1-b]quinazolines. mdpi.comresearchgate.net

Table 1: Selected Plant Sources of Pyrrolo(2,1-b)quinazoline Alkaloids

| Family | Genus | Species | Isolated Alkaloid(s) | Reference(s) |

| Acanthaceae | Adhatoda | Adhatoda vasica | Vasicine, Vasicinone, Vasicinol, Anisotine | researchgate.netmdpi.comnih.gov |

| Acanthaceae | Anisotes | Anisotes trisulcus | Anisulcusines A & B, 5-Hydroxy vasentine | Current time information in Seattle, WA, US.mdpi.com |

| Acanthaceae | Justicia | Justicia beddomei | Vasicine, Vasicinone | iosrjournals.org |

| Rutaceae | Evodia | Evodia rutaecarpa | Rutaecarpine (related structure) | wikipedia.orgmdpi.com |

| Scrophulariaceae | Linaria | Linaria vulgaris | 1,2,3,9-tetrahydropyrrolo(2,1-b)quinazolin-1-carboxylic acid | scispace.comresearchgate.net |

| Zygophyllaceae | Peganum | Peganum harmala | Vasicine | researchgate.netwikipedia.org |

The occurrence of these alkaloids is not limited to the plant kingdom. Various microorganisms have been identified as producers of quinazoline-containing compounds, including those with the pyrrolo[2,1-b]quinazoline framework. Fungi, in particular, are a notable source. For example, alkaloids with quinazoline structures have been isolated from marine-derived fungi of the genera Aspergillus and Penicillium. These findings highlight the broad distribution of the biosynthetic pathways leading to these complex heterocyclic systems across different biological domains.

Isolation Methodologies and Advanced Purification Techniques

The extraction and purification of pyrrolo[2,1-b]quinazoline alkaloids from natural sources require a systematic approach involving specific extraction and chromatographic techniques to isolate these compounds from a complex matrix of other secondary metabolites.

The initial step in isolating these alkaloids involves extracting them from the source material, which is typically the dried and powdered parts of plants, such as leaves or aerial parts. scispace.comiosrjournals.org

A common method is reflux extraction , where the plant material is boiled in a solvent like ethanol (B145695) for several hours to ensure exhaustive extraction. scispace.comresearchgate.net Another widely used technique is Soxhlet extraction , which allows for continuous extraction with a variety of solvents, often starting with non-polar solvents and moving to more polar ones (e.g., petroleum ether, followed by chloroform (B151607), and then ethanol). iosrjournals.org

Following the initial extraction, the crude extract is typically concentrated under reduced pressure. This is often followed by a liquid-liquid partitioning process. The concentrated extract is dissolved and successively partitioned with a series of immiscible solvents of increasing polarity, such as petroleum ether, chloroform (CHCl3), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). scispace.comresearchgate.net This step helps to separate compounds into different fractions based on their solubility and polarity, thereby simplifying the subsequent purification stages.

Chromatography is the cornerstone of purifying individual alkaloids from the fractionated extracts.

Column Chromatography: This is the most prevalent technique for the large-scale separation of pyrrolo[2,1-b]quinazoline alkaloids. iosrjournals.org Silica (B1680970) gel is the most common stationary phase (adsorbent) used. nih.gov The fractionated extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the compounds to the silica gel.

Gradient Elution: Often, a gradient elution strategy is employed, where the polarity of the mobile phase is gradually increased over time. researchgate.net Common solvent systems include mixtures of chloroform and methanol (B129727) (CHCl3-MeOH) or ethyl acetate and methanol (EtOAc-MeOH), with the proportion of the more polar solvent (methanol) being incrementally raised. scispace.comresearchgate.net

Macroporous Resin Chromatography: In some protocols, macroporous resins (e.g., D 101) are used for preliminary purification of crude extracts, particularly for separating alkaloids from highly polar or non-alkaloidal constituents before proceeding to silica gel chromatography. researchgate.net

Monitoring and Final Purification: Throughout the chromatographic process, the collected fractions are monitored using Thin-Layer Chromatography (TLC) to identify which fractions contain the target compounds. nih.gov Fractions containing the same compound are combined. Final purification of an isolated compound may require repeated column chromatography or crystallization from a suitable solvent system, such as chloroform-ethyl acetate, to yield the pure alkaloid. iosrjournals.org

Advanced Synthetic Methodologies for Pyrrolo 2,1 B Quinazoline and Its Analogues

Strategies for Pyrrolo(2,1-b)quinazoline Ring System Construction

Intramolecular Cyclization Approaches

Cascade Reactions and One-Pot Synthesis Protocols

Cascade reactions and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple bond-forming events in a single operation without isolating intermediates.

A notable example is the development of a double cyclocondensation cascade to produce 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione from anthranilamide and ethyl levulinate. nih.govmdpi.com This process involves the initial formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, which then undergoes a second ring-closing step to yield the final tricyclic product. nih.gov Researchers have found that using a heterogeneous Brønsted acid catalyst, such as Amberlyst® 15, is effective for this transformation. mdpi.com The efficiency of this cascade reaction can be significantly enhanced through mechanochemical activation in a ball mill, which reduces the reaction time from 24 hours under conventional heating to just three hours. mdpi.com

Another powerful one-pot strategy involves an iodine-promoted oxidative [2+2+1] annulation. This method has been successfully applied to synthesize chromone-fused-pyrrolo[2,1-a]isoquinolines and indolizino[8,7-b]indoles from o-acetylphenoxyacrylates and tetrahydroisoquinolines or noreleagnines. nih.gov Furthermore, silver-catalyzed cascade cyclizations have been developed for synthesizing complex fused heterocycles. For instance, the reaction between amino-NH-1,2,3-triazoles and 2-alkynylbenzaldehydes proceeds through a cascade of condensation and amination, forming three new C-N bonds in a single operation to yield novel pentacyclic fused 1,2,3-triazoles. semanticscholar.org

Chemoenzymatic one-pot methods have also been explored. A facile synthesis of pyrrolo[2,1-b]quinazoline alkaloids, which are known for their bronchodilatory effects, has been achieved through an azidoreductive cyclization strategy. acs.orgnih.gov This reaction can be performed using either chemical reagents (TMSCl-NaI) or baker's yeast, with both methods proceeding at room temperature in good yields. nih.gov

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Double Cyclocondensation Cascade | Anthranilamide, Ethyl levulinate | Amberlyst® 15 (Brønsted acid) | Mechanochemical activation reduces reaction time significantly. | mdpi.com |

| Oxidative [2+2+1] Annulation | o-Acetylphenoxyacrylates, Tetrahydroisoquinolines | Iodine | Forms chromone-fused analogues in a one-pot process. | nih.gov |

| Silver-Catalyzed Cascade | Amino-NH-1,2,3-triazoles, 2-Alkynylbenzaldehydes | Ag(I) salts | Forms three C-N bonds in one manipulation. | semanticscholar.org |

| Azidoreductive Cyclization | Azido precursors | TMSCl-NaI or Baker's Yeast | Mild, room temperature chemoenzymatic synthesis. | nih.gov |

Asymmetric and Stereoselective Synthesis

The development of asymmetric and stereoselective methods is crucial, as the enantiomers of quinazolinone-containing molecules can exhibit different biological activities. nih.gov

A significant advancement in this area is the enantioselective copper-catalyzed borylative cyclization for the synthesis of pyrroloquinazolinone motifs. nih.gov This reaction demonstrates high enantio- and diastereocontrol and can be used to create challenging quaternary stereocenters. The proposed mechanism involves the enantioselective borocupration across an alkene double bond. nih.gov The utility of the resulting boron-containing products is enhanced by their potential for further derivatization. nih.gov

Another effective strategy for achieving asymmetry is through 1,3-dipolar cycloadditions. Enantiomerically pure pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been successfully obtained from the reaction of isoquinolinium azomethine ylides with enantiopure 3-p-tolylsulfinylacrylonitriles and other related sulfinyl dipolarophiles. nih.gov In these reactions, the facial selectivity is completely controlled by the configuration of the sulfinyl sulfur atom for acyclic dipolarophiles, ensuring a high degree of stereochemical control. nih.gov Lipase-catalyzed resolution has also been employed in the chemoenzymatic synthesis of vasicinone (B1682191), a pyrrolo[2,1-b]quinazoline alkaloid. acs.orgnih.gov Specifically, Lipase PS was found to provide the acetate (B1210297) of (S)-vasicinone with 98% enantiomeric excess. nih.gov

| Methodology | Catalyst/Reagent | Key Substrates | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Enantioselective Borylative Cyclization | Copper-catalyst with chiral ligand | Alkene-tethered quinazolinones | High enantio- and diastereocontrol; forms quaternary stereocenters. | nih.gov |

| 1,3-Dipolar Cycloaddition | Enantiopure sulfinyl dipolarophiles | Isoquinolinium azomethine ylides | Facial selectivity controlled by sulfinyl group configuration. | nih.gov |

| Lipase-Catalyzed Resolution | Lipase PS | Racemic vasicinone | (S)-vasicinone acetate in 98% ee. | nih.gov |

Catalytic Approaches in this compound Synthesis

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex heterocyclic frameworks like this compound under mild and efficient conditions.

Copper catalysts, valued for their low cost and versatile reactivity, have been widely employed in the synthesis of pyrroloquinazolines and their analogues. One prominent method involves the C(sp³)–H functionalization of 4-methylquinazolines and 1-benzylisoquinolines using α-substituted β-nitrostyrenes, catalyzed by inexpensive copper acetate. researchgate.netacs.org This reaction allows for the direct functionalization of azaarenes without harsh conditions, yielding a variety of pyrrolo[1,2-c]quinazolines in moderate to good yields. acs.org

Copper catalysis is also central to the enantioselective borylative cyclization discussed previously, which provides stereocontrolled access to pyrroloquinazolinone scaffolds. nih.gov Furthermore, copper iodide (CuI) has been used to catalyze the one-pot synthesis of 5,12-dihydroindolo[2,1-b]quinazolines from N-(2-bromobenzyl)-2-iodoaniline and malononitrile (B47326) through an intramolecular C-N coupling reaction. nih.gov A two-step protocol involving a palladium-copper co-catalyzed C-arylation of terminal alkynes, followed by a copper-catalyzed cyclization, has also been developed for synthesizing 2-substituted-1,2,3,4-tetrahydroquinazolinones. nih.gov

Palladium catalysts are renowned for their efficacy in cross-coupling and carbonylation reactions. In the synthesis of pyrrolo[2,1-b]quinazolinone alkaloids like deoxyvasicinone, a palladium(II) acetate-catalyzed carbonyl-insertion reaction has been utilized. nih.gov

One-pot syntheses of quinazoline (B50416) derivatives have been developed using palladium catalysis. nih.gov A two-step catalytic synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolinones employs a palladium-copper co-catalyzed C-arylation of terminal alkynes as the initial step. nih.gov Additionally, palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with internal alkynes provides a regioselective route to the related pyrrolo[2,3-b]quinoline scaffold. researchgate.net

Silver catalysts have proven particularly effective for mediating cyclization reactions, especially those involving alkynes. A robust methodology for constructing pyrido[2,1-b]quinazolin-9(1H)-ones and pyrrolo[2,1-b]quinazolin-9(1H)-ones relies on a silver trifluoromethanesulfonate (B1224126) (AgOTf)-catalyzed intramolecular alkyne hydroamination reaction. nih.govbeilstein-journals.org This transformation is chemoselective and regioselective, applicable to a wide range of substrates, and generates the fused heterocyclic products in good to excellent yields. nih.gov The reaction proceeds by treating substrates like 2-(4-pentynyl)-4(3H)-quinazolinone with a catalytic amount of AgOTf. nih.govbeilstein-journals.org

Silver catalysis is also effective in promoting more complex cascade reactions. An operationally simple silver(I)-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes has been developed to synthesize isoquinoline (B145761) and quinazoline fused 1,2,3-triazoles. semanticscholar.org This process is highly efficient, forming three new carbon-nitrogen bonds in a single step with water as the only byproduct. semanticscholar.org

| Metal Catalyst | Reaction Type | Key Substrates | Product Type | Reference |

|---|---|---|---|---|

| Copper (Cu) | C(sp³)–H Functionalization | 4-Methylquinazolines, β-Nitrostyrenes | Pyrrolo[1,2-c]quinazolines | acs.org |

| Copper (Cu) | Enantioselective Borylative Cyclization | Alkene-tethered quinazolinones | Chiral Pyrroloquinazolinones | nih.gov |

| Palladium (Pd) | Carbonyl-Insertion | - | Deoxyvasicinone | nih.gov |

| Palladium (Pd)/Copper (Cu) | C-Arylation / Cyclization | 2-(N-Alkyl-N-prop-2′-ynyl)amino-N'-p-tosyl benzamides | Tetrahydroquinazolinones | nih.gov |

| Silver (Ag) | Intramolecular Hydroamination | 2-(4-pentynyl)-4(3H)-quinazolinone | Pyrrolo[2,1-b]quinazolin-9(1H)-ones | nih.govbeilstein-journals.org |

| Silver (Ag) | Cascade Cyclization | Amino-NH-1,2,3-triazoles, 2-Alkynylbenzaldehydes | Fused Triazolo-quinazolines | semanticscholar.org |

Gold-Catalyzed Dearomative Cyclization

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures under mild conditions. A notable application is the gold(I)-catalyzed dearomative cyclization of N-alkynyl quinazolinone-tethered indoles, which provides a direct route to functionalized spiroindolenine-3,3′-pyrrolo[2,1-b]quinazolinones. This methodology is distinguished by its high efficiency, broad substrate scope, and excellent functional group tolerance, delivering products in good to excellent yields mdpi.com.

The reaction is typically initiated by an in situ generated cationic gold(I) complex, which activates the alkyne moiety of the substrate. This activation facilitates a 5-exo-dig cyclization, leading to an iminium/alkenyl gold intermediate. Subsequent protodeauration regenerates the gold(I) catalyst, completing the catalytic cycle and yielding the spirocyclic product mdpi.com. This process not only constructs a complex three-dimensional scaffold but also has shown potential in generating compounds with significant anti-inflammatory properties mdpi.com.

Table 1: Gold(I)-Catalyzed Dearomative Cyclization of N-alkynyl quinazolinone-tethered indoles

| Entry | Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-alkynyl quinazolinone-tethered C2-substituted indole | JohnPhosAuCl / AgNTf₂ | Spiroindolenine-3,3′-pyrrolo[2,1-b]quinazolinone | Good to Excellent | mdpi.com |

| 2 | Indole-tethered propargyl alcohols | Gold catalyst | Tetracyclic fused furoindolines | Not specified | tandfonline.com |

Metal-Free Catalytic Systems

In the pursuit of more sustainable and cost-effective synthetic routes, metal-free catalytic systems have gained significant traction. These methods circumvent the use of often expensive and toxic transition metals, aligning with the principles of green chemistry. For the synthesis of quinazoline cores, various metal-free approaches have been developed, including the use of molecular iodine, photoredox organocatalysts, and Brønsted or Lewis acids mdpi.comscilit.comfrontiersin.org.

One strategy involves the oxidative annulation of 2-aminobenzophenones with various partners, catalyzed by systems like p-toluenesulfonic acid (PTSA) mdpi.com. Another innovative approach utilizes 4,6-dihydroxysalicylic acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines under atmospheric oxygen, demonstrating excellent atom economy frontiersin.org. These reactions often proceed through a multistep sequence involving imine formation, intermolecular condensation, intramolecular cyclization, and subsequent aromatization to furnish the quinazoline scaffold frontiersin.org. While broadly applicable to quinazolines, these methods provide a foundational framework for developing targeted metal-free syntheses of this compound analogues.

Table 2: Examples of Metal-Free Catalytic Systems for Quinazoline Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Molecular Iodine / O₂ | 2-Aminobenzophenones, Aryl amines | 2-Arylquinazolines | Green and sustainable, benzylic sp³ C-H amination | mdpi.com |

| p-Toluene sulfonic acid (PTSA) | 2-Aminobenzophenone, Cyanamide | 2-Aminated quinazolines | Metal-free oxidative annulation | mdpi.com |

| 4,6-dihydroxysalicylic acid / O₂ | o-Aminobenzylamines, Benzylamines | 2-Substituted quinazolines | Organocatalyzed, uses atmospheric oxygen, high atom economy | frontiersin.org |

Chemoenzymatic Synthesis Utilizing Biocatalysts

The integration of biocatalysts into synthetic pathways, known as chemoenzymatic synthesis, offers unparalleled selectivity and mild reaction conditions. For the synthesis of pyrrolo[2,1-b]quinazoline alkaloids, this approach has proven particularly effective. A key example is the reductive cyclization of 2-azidobenzoyl lactams to the corresponding pyrrolo[2,1-b]quinazolinones using baker's yeast (Saccharomyces cerevisiae) acs.orgnih.gov. This enzymatic method proceeds at room temperature and provides good yields, presenting a green alternative to conventional chemical reductants acs.orgnih.govacs.org.

Furthermore, lipases have been successfully employed for the kinetic resolution of racemic vasicinone, a prominent pyrrolo[2,1-b)quinazoline alkaloid. Specifically, Lipase PS has demonstrated the ability to selectively acetylate (S)-vasicinone, yielding the corresponding acetate with high enantiomeric excess (98% ee) acs.orgnih.govacs.org. This chemoenzymatic strategy not only facilitates the synthesis of the core structure but also enables access to enantiomerically pure compounds, which is often crucial for pharmacological applications.

Table 3: Biocatalysts in the Synthesis of Pyrrolo(2,1-b)quinazolinones

| Biocatalyst | Reaction Type | Substrate | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Baker's Yeast | Reductive Cyclization | 2-Azidobenzoyl lactams | Pyrrolo[2,1-b]quinazolinones | Mild, room temperature reaction, good yields | acs.orgacs.org |

Sustainable and Green Chemistry Initiatives in this compound Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced energy efficiency nih.govresearchgate.netbenthamdirect.comnih.gov. The synthesis of quinazoline and quinazolinone derivatives, including precursors to the this compound system, has benefited greatly from this technology nih.govresearchgate.net. Microwave-assisted protocols have been developed for various synthetic transformations, including multicomponent reactions and tandem cyclizations nih.govopenmedicinalchemistryjournal.com. For instance, the reaction of 2-aminobenzophenones and benzaldehydes can be efficiently carried out under neat microwave irradiation to yield substituted quinazolines in short reaction times (0.5 h) and high yields (81–94%) mdpi.com. Similarly, the cyclocondensation of anthranilic acid with lactim ethers to form pyrazino[2,1-b]quinazoline-3,6-diones is significantly improved by microwave heating nih.gov. These examples underscore the capacity of microwave assistance to facilitate rapid, efficient, and often solvent-free syntheses, marking a significant step towards more sustainable chemical production researchgate.netnih.gov.

Reactions in Aqueous Media

The use of water as a solvent is a primary goal of green chemistry, as it is non-toxic, non-flammable, and abundant. Developing synthetic methodologies that are effective in aqueous media is a significant challenge, yet successful strategies have been reported for the synthesis of quinazolinone derivatives. An eco-friendly, one-pot, three-component reaction for quinazolinone synthesis has been developed using triethanolamine (B1662121) (TEOA) as a catalyst in water tandfonline.comfrontiersin.org. The addition of sodium chloride (NaCl) was found to enhance the reaction by promoting micelle formation and increasing hydrophobic interactions, leading to cleaner reactions and higher yields tandfonline.comfrontiersin.org. Another approach involves the use of zinc(II) perfluorooctanoate as a catalyst in an aqueous micellar medium for the atom-efficient synthesis of 2,3-disubstituted quinazolin-4(1H)-ones mdpi.com. These methods demonstrate that complex heterocyclic scaffolds can be constructed efficiently in water, minimizing the reliance on volatile and hazardous organic solvents.

Application of Polymer-Assisted Solution-Phase Strategies

Polymer-assisted solution-phase synthesis (PASPS) combines the advantages of solid-phase synthesis (ease of purification) with those of traditional solution-phase chemistry (homogeneity and kinetic monitoring). This strategy has been effectively applied to the synthesis of fused [2,1-b]quinazolinones consensus.app. The methodology utilizes polymer-supported reagents to facilitate transformations and simplify the purification process, as reagents and by-products can be removed by simple filtration. For example, (±)-vasicinone has been oxidized to its corresponding dione (B5365651) using poly(4-vinylpyridiniumdichromate). Subsequently, the asymmetric reduction of the resulting pyrrolo[2,1-b]quinazoline-3,9-dione to optically active (d)- and (l)-vasicinone was achieved using a reducing agent in the presence of a polymer-supported chiral sulfonamide catalyst consensus.app. This approach not only streamlines the synthesis and purification but also enables the efficient preparation of chiral targets.

Derivatization and Functionalization of the this compound Core

The ability to modify the core structure of pyrrolo[2,1-b]quinazoline and its isomers is crucial for developing analogues with tailored chemical properties and biological activities. Methodologies often focus on leveraging transition-metal-catalyzed reactions and multi-step sequences that allow for precise control over the placement of various functional groups.

Strategies for Directed Substituent Introduction

A key challenge in the synthesis of complex molecules is the regioselective introduction of substituents. For pyrroloquinazoline-type structures, a powerful strategy involves a multi-step sequence starting from carefully chosen, pre-functionalized building blocks. This approach provides precise control over the final substitution pattern of the heterocyclic system.

One notable methodology has been successfully applied to the synthesis of a library of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, an isomeric analogue of the pyrrolo[2,1-b]quinazoline system. nih.govnih.gov This strategy is built upon a sequence of reactions that allows for the introduction of diverse aryl groups at specific positions on the final tricyclic core.

The key steps in this synthetic sequence are:

Sonogashira Cross-Coupling: The synthesis begins with 2-amino-5-bromo-3-iodobenzamide, a doubly halogenated precursor. The higher reactivity of the carbon-iodine bond allows for a selective Sonogashira coupling with a variety of terminal aryl acetylenes. This step effectively installs a desired arylethynyl group at the 3-position of the benzamide (B126) ring. nih.gov

Boric Acid-Mediated Cyclocondensation: The resulting 2-amino-3-(arylethynyl)-5-bromobenzamides are then subjected to a cyclocondensation reaction with various benzaldehyde (B42025) derivatives. nih.gov This acid-mediated step constructs the dihydroquinazolinone ring and introduces a second aryl substituent at the 2-position of this newly formed ring.

Palladium-Catalyzed Endo-Dig Cyclization: The final and crucial step is an intramolecular cyclization of the 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones. This palladium-chloride-mediated endo-dig cyclization forms the pyrrole (B145914) ring, completing the assembly of the tricyclic 1H-pyrrolo[3,2,1-ij]quinazolin-1-one scaffold. nih.govnih.gov

This sequential approach ensures that substituents from the aryl acetylene (B1199291) and the benzaldehyde are directed to specific positions on the final molecule, providing a robust method for generating a diverse library of functionalized analogues.

Table 1: Examples of Directed Substituent Introduction in the Synthesis of Pyrrolo[3,2,1-ij]quinazolin-1-one Analogues

| Precursor 1 | Precursor 2 | Key Reactions | Final Product Substituents |

|---|---|---|---|

| 2-amino-5-bromo-3-iodobenzamide | Aryl Acetylenes | 1. Sonogashira Coupling | Aryl group at position 5 |

| 2-amino-3-(arylethynyl)-5-bromobenzamides | Benzaldehyde Derivatives | 2. Boric Acid-Mediated Condensation | Aryl group at position 3 |

| 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones | - | 3. PdCl₂-Mediated Cyclization | Bromo group at position 8 |

Construction of Novel Polycyclic Architectures

Building upon the core pyrroloquinazoline scaffold to create larger, more complex polycyclic systems is a significant area of research. These novel architectures often exhibit unique biological properties. Strategies to achieve this include domino reactions that form multiple rings in one pot and the annulation of additional heterocyclic rings onto the existing core.

A mechanochemical approach has been developed for the synthesis of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione. mdpi.comnih.gov This method utilizes a double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate. The use of a heterogeneous Brønsted acid catalyst (Amberlyst® 15) and mechanochemical activation (ball milling) provides a green and efficient route to this polycyclic system, significantly reducing reaction times compared to conventional heating. mdpi.comnih.gov

Another powerful strategy involves the annulation of additional heterocyclic rings, such as triazole or triazine rings, onto the pyrroloquinazoline framework. This has been demonstrated in the synthesis of tetracyclic pyrrolo[1,2-a][1,2,4]triazolo[1,5-c]quinazolines and pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazolines. zsmu.edu.ua The synthesis of these complex systems is achieved by reacting substituted 2-(azolyl- or azinyl-)anilines with various ketocarboxylic acids or their esters in acetic acid. This approach allows for the fusion of a five- or six-membered nitrogen-containing ring to the pyrroloquinazoline core, thereby constructing novel and diverse polycyclic architectures. The substituents on the final tetracyclic system can be modulated by choosing appropriately substituted anilines and keto-acids.

Table 2: Methodologies for Constructing Polycyclic Architectures Based on the Pyrroloquinazoline Core

| Starting Materials | Reaction Type | Resulting Polycyclic System | Key Features |

|---|---|---|---|

| Anthranilamide, Ethyl levulinate | Double Cyclocondensation Cascade | 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | Mechanochemical activation, Heterogeneous catalysis mdpi.comnih.gov |

| Substituted 2-(azolyl/azinyl)anilines, Ketocarboxylic acids | Annulation / Cyclocondensation | Pyrrolo[1,2-a] nih.govnih.govmdpi.comtriazolo[1,5-c]quinazolines | Fusion of a triazole ring to the core zsmu.edu.ua |

| Substituted 2-(azolyl/azinyl)anilines, Ketocarboxylic acids | Annulation / Cyclocondensation | Pyrrolo[1,2-a] nih.govnih.govmdpi.comtriazino[2,3-c]quinazolines | Fusion of a triazine ring to the core |

Structure Activity Relationship Sar Studies and Computational Molecular Design of Pyrrolo 2,1 B Quinazoline Derivatives

Elucidation of Key Structural Motifs for Biological Interactions

SAR studies are fundamental to identifying the chemical features of pyrrolo(2,1-b)quinazoline derivatives that are critical for their interaction with biological targets. By systematically modifying the core structure and observing the effects on activity, researchers can map out the pharmacophore and guide further optimization.

The biological activity of this compound derivatives is highly sensitive to the placement and properties of various substituents on the heterocyclic core. Studies have shown that both the position and the electronic nature (electron-donating or electron-withdrawing) of a substituent can dramatically alter the compound's potency and selectivity.

For instance, in the context of kinase inhibition, SAR studies on related quinazoline (B50416) cores have revealed that the introduction of electron-donating groups, such as methoxy groups, at the C-6 and C-7 positions of the quinazoline ring generally enhances inhibitory activity. nih.gov This is attributed to the electronic effects that can influence the binding affinity to the ATP pocket of kinases. nih.gov Conversely, bulky substituents can be detrimental, potentially causing steric hindrance that disrupts optimal binding. nih.gov

In a series of pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines designed as 15-lipoxygenase (15-LOX) inhibitors, the interplay between polar and non-polar substituents was found to be crucial. A favorable combination of polar (e.g., carboxyl, carboxyethyl) and non-polar (e.g., phenyl, 4-i-propylphenyl) groups at different positions was necessary for high inhibitory activity. For example, amides with a non-polar 4-fluorophenyl substituent at the 2nd position showed low 15-LOX inhibition. Similarly, for pyrrolo[1,2-a]tetrazolo[1,5-c]quinazolines, the introduction of polar substituents like methyl or a carboxyethyl group at the 4a position led to a higher inhibitory effect compared to a non-polar phenyl group at the same position.

The table below summarizes the influence of substituent modifications on the activity of certain pyrroloquinazoline derivatives.

| Compound Series | Target | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Effect on Activity |

| Pyrrolo[1,2-a] nih.govnih.govnih.govtriazolo[1,5-c]quinazolines | 15-Lipoxygenase | Positions 2 and 4a | Combination of polar (carboxyl) and non-polar (phenyl) groups | Non-polar groups alone (e.g., 4-FC6H4) | A balance of polarity is critical for high activity. |

| Pyrrolo[1,2-a]tetrazolo[1,5-c]quinazolines | 15-Lipoxygenase | Position 4a | Polar groups (e.g., Methyl, (CH2)2COOH) | Non-polar groups (e.g., Phenyl) | Polar substituents enhance inhibitory effect. |

| Quinazoline Derivatives | EGFR Kinase | Positions 6 and 7 | Electron-donating groups (e.g., Dimethoxy) | Bulky groups (e.g., 2-methoxy-ethyl-oxy) | Increased activity due to favorable electronic interactions and H-bonding. nih.gov |

| Quinazolinone Derivatives | CDK9 Inhibitors | Position 2 | Unsubstituted | Various other substituents | Introduction of substituents at position 2 was explored to improve inhibitory properties. mdpi.com |

Modifying the core ring structure of this compound or fusing additional rings to the scaffold can significantly impact its pharmacological properties by altering its shape, rigidity, and electronic distribution. These modifications can lead to derivatives with novel biological activities or improved profiles for existing targets.

Studies on pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines have demonstrated that the nature of the fused azole or azine ring is a key determinant of activity against 15-lipoxygenase. For example, fusing a triazino ring to the pyrroloquinazoline scaffold resulted in compounds with the highest soybean LOX inhibitory activity. zsmu.edu.ua The lipophilicity of these fused systems plays a significant role; increased lipophilicity in the triazine derivatives correlated with higher LOX inhibition. zsmu.edu.ua This highlights how ring fusion can modulate the physicochemical properties of the molecule to enhance its interaction with the biological target. zsmu.edu.ua

The planarity of the ring system is another important factor. The molecular structure of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is nearly planar, a feature often important for intercalation or fitting into flat binding sites of biological macromolecules. nih.gov Furthermore, the development of pyrrolo[2,1-b] nih.govbenzothiazoles through a nucleophile-induced ring contraction of pyrrolo[2,1-c] nih.govnih.govbenzothiazines demonstrates how altering the core heterocyclic arrangement can lead to scaffolds with different biological potential, such as inhibitors of centromere-associated protein E (CENP-E). beilstein-journals.org

The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine nucleus has been identified as a novel kinase inhibitor template that effectively mimics the well-established quinazoline scaffold, demonstrating potent inhibition of kinases like EGFR and VEGFR-2. nih.gov This indicates that strategic replacement of ring systems while maintaining key interaction points can lead to new classes of inhibitors. nih.gov

| Ring Modification/Fusion | Resulting Scaffold | Target/Activity | Key Finding |

| Fusion of a triazino ring | Pyrrolo[1,2-a] nih.govnih.govnih.govtriazino[2,3-c]quinazoline | Soybean Lipoxygenase | Resulted in the highest inhibitory activity within the tested series. zsmu.edu.ua |

| Fusion of a tetrazolo ring | Pyrrolo[1,2-a]tetrazolo[1,5-c]quinazoline | 15-Lipoxygenase | The nature of the fused ring influences the inhibitory profile. |

| Ring contraction | Pyrrolo[2,1-b] nih.govbenzothiazole | CENP-E Inhibitors | Altering the core heterocyclic structure provides access to new scaffolds with distinct biological activities. beilstein-journals.org |

| Bioisosteric replacement | Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine | EGFR/VEGFR-2 Kinases | Can effectively mimic the quinazoline scaffold to produce potent kinase inhibitors. nih.gov |

Computational Chemistry and Molecular Modeling Applications

Computational tools are indispensable in modern drug discovery for predicting how this compound derivatives will behave at a molecular level. These methods save time and resources by prioritizing the synthesis of compounds with the highest likelihood of success.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govnih.govresearchgate.net By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors, DFT provides insights into how a molecule will interact with other species. nih.gov

For 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations were used to determine the parameters of its frontier molecular orbitals, which are crucial for understanding its molecular reactivity and interaction with other species. nih.gov In studies of other quinazolinone derivatives, DFT has been employed to optimize ground-state geometries and calculate parameters like electron affinity, ionization potential, and chemical hardness, which correlate with the molecule's reactivity profile. nih.govsemanticscholar.org A small energy gap between the HOMO and LUMO, for instance, indicates high polarizability and chemical reactivity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to elucidate binding modes, predict binding affinities, and screen virtual libraries of compounds against a specific biological target. nih.gov

Docking studies have been instrumental in understanding the interactions of pyrroloquinazoline derivatives with various enzymes. For example, docking of pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines into the active site of 15-LOX helped to visualize ligand-protein interactions and understand why the presence of both polar and nonpolar binding sites is critical for activity. In the search for new antitubercular agents, a pyrrolo[1,2-a]quinazoline derivative (ZINC000040309506) was identified through virtual screening to have the best binding energy with the DNA gyrase B enzyme. nih.govdntb.gov.ua Similarly, docking simulations have been used to investigate the binding of pyrrolo[1,2-a]quinoline derivatives to potential mycobacterial targets and to predict the binding modes of pyrazolo-[1,5-c]quinazolinone derivatives to Cyclin-Dependent Kinase 2 (CDK2). mdpi.com These simulations revealed key interactions, such as the formation of hydrogen bonds between the pyrazolo-[1,5-c]quinazolinone core and Leu83 of CDK2. mdpi.com

| Compound/Derivative | Target Protein | Software Used | Key Finding from Docking |

| Pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines | 15-Lipoxygenase (15-LOX) | Not Specified | High affinity to 15-LOX; identified critical polar and nonpolar interactions. |

| Pyrrolo[1,2-a]quinazoline derivative (ZINC000040309506) | M. tuberculosis DNA gyrase B | LeDock, AutoDock Vina | Exhibited the best binding energy among a library of natural products. nih.govdntb.gov.ua |

| Pyrrolo[1,2-a]quinoline derivatives | DprE1 and Pks13 (M. tuberculosis) | Not Specified | Provided insight into binding affinity and interactions at the active site. nih.gov |

| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | Human Protein Kinase CK2 | Not Specified | Helped rationalize the potent inhibitory activity (IC50 = 49 nM). nih.gov |

| Pyrazolo-[1,5-c]quinazolinone (compound 4t) | Cyclin-Dependent Kinase 2 (CDK2) | ProfKin, PyMOL | Predicted binding in the ATP-binding site, forming two hydrogen bonds with Leu83. mdpi.com |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations provide valuable information on the conformational changes and the persistence of key interactions within the binding site.

In the study of a potential pyrrolo[1,2-a]quinazoline-based inhibitor for DNA gyrase B of M. tuberculosis, MD simulations were performed to evaluate the stability of the ligand-protein complex. nih.govdntb.gov.ua An optimized derivative, PQPNN, was shown to have greater stability in these simulations compared to the parent compound, which supports its potential as a more effective inhibitor. nih.govdntb.gov.ua These simulations are crucial for validating docking results and ensuring that the predicted binding mode is stable and maintained in a more realistic, dynamic environment.

In Silico Prediction of Physicochemical Properties Relevant to Research for this compound Derivatives

Computational, or in silico, methods are integral to modern drug discovery and development, offering a rapid and cost-effective means to predict the physicochemical properties of novel chemical entities. These predictions help to identify candidates with favorable drug-like characteristics early in the research process, thereby streamlining the selection of compounds for further experimental investigation. For derivatives of the this compound scaffold, various computational tools and models are employed to forecast properties critical to a compound's ultimate bioavailability and therapeutic potential.

The predictive studies for this compound analogues and other closely related fused heterocyclic systems typically involve the calculation of a range of molecular descriptors. These descriptors are then used to estimate properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While specific research focusing exclusively on the this compound ring system is limited in publicly accessible literature, the general principles of in silico analysis applied to analogous structures provide a framework for understanding the likely physicochemical landscape of this compound class.

Key physicochemical parameters that are routinely predicted in silico include:

Lipophilicity (logP): The octanol-water partition coefficient is a crucial measure of a compound's lipophilicity, which influences its solubility, absorption, and membrane permeability. For a molecule to have good oral bioavailability, a moderate logP value is generally considered favorable.

Aqueous Solubility (logS): This parameter is critical for a drug's absorption and distribution. Poor aqueous solubility can be a significant hurdle in drug development.

Molecular Weight (MW): The size of a molecule can impact its diffusion and transport properties. Generally, lower molecular weights are preferred for better absorption.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule affects its solubility and ability to bind to biological targets.

Rotatable Bonds: The number of rotatable bonds influences a molecule's conformational flexibility, which can impact its binding affinity and bioavailability.

These parameters are often evaluated in the context of established drug-likeness rules, such as Lipinski's Rule of Five, which provide general guidelines for the oral bioavailability of a drug candidate.

Interactive Data Table of Predicted Physicochemical Properties for Hypothetical this compound Derivatives:

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions further expand on these physicochemical properties to forecast the pharmacokinetic and safety profiles of compounds. For instance, models can predict gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities.

Interactive Data Table of Predicted ADMET Properties for Hypothetical this compound Derivatives:

It is crucial to note that while these in silico predictions are powerful tools for guiding research, they are based on computational models and require experimental validation. The actual physicochemical properties and biological activities of this compound derivatives can only be definitively determined through laboratory synthesis and testing.

Advanced Analytical and Spectroscopic Characterization Methods in Pyrrolo 2,1 B Quinazoline Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable tools in the analysis of pyrrolo(2,1-b)quinazoline compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively offer a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR spectra provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the core scaffold and the identification of substituent positions. nih.gov

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their spin-spin coupling interactions with neighboring protons. For instance, in derivatives of the alkaloid Luotonin A, which contains the quino[2′,3′:3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one system, the introduction of an amino group leads to a marked upfield shift for proton signals on the aromatic rings compared to their nitro-substituted precursors. nih.gov Specific chemical shifts (δ) and coupling constants (J) are characteristic of the protons within the fused ring system. semanticscholar.orgnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached groups. In various synthesized this compound analogues, distinct signals are observed for the carbonyl carbons (in quinazolinones), aromatic carbons, and aliphatic carbons of the pyrrolidine (B122466) ring, confirming the successful construction of the heterocyclic core. nih.govnih.govbeilstein-journals.org

2D NMR techniques , such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative stereochemistry of chiral centers within the molecule. For example, NOESY analysis was used to establish the relative stereochemistry of a diastereomer of a hexahydro-1H-cyclopenta[g]pyrrolo[2,1-b]quinazoline derivative. nih.gov These advanced experiments provide through-space correlation between protons, which is essential for assigning complex structures.

| Compound/Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (E)-3-(3,4-difluorobenzylidene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | CDCl₃ | 8.29 (d, J=7.9 Hz), 7.87–7.63 (m), 7.45 (m), 7.37 (m), 7.27 (m), 4.31 (t, J=7.2 Hz), 3.26 (t, J=7.4 Hz) | 161.11, 155.03, 151.66 (d, J=13.0 Hz), 149.54, 149.19 (d, J=12.8 Hz), 134.32, 132.56 (d, J=2.8 Hz), 128.37 (d, J=2.3 Hz), 127.34, 126.44, 126.41, 120.95, 118.12, 117.94, 117.92, 117.74, 44.00, 25.34 | nih.gov |

| 10-Phenyl-2,3,6,7,8,10-hexahydro-1H-cyclopenta[g]pyrrolo[2,1-b]quinazoline | CDCl₃ | 7.37–7.27 (m), 7.18–7.10 (m), 6.88 (ddd, J=7.6, 6.5, 2.1 Hz), 6.70 (d, J=7.6 Hz), 5.64 (s), 3.27–3.06 (m), 2.80–2.66 (m), 2.07–1.87 (m) | 161.6, 142.9, 142.4, 129.0, 128.6, 128.3, 127.7, 127.4, 124.3, 124.2, 123.4, 61.9, 49.5, 32.0, 19.1 | nih.gov |

| 2-Aminoquinolino[2′,3′:3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one | DMSO-d₆ | 8.65 (s, 1H, H-14), 8.32 (d, J=8.1, 1H, H-8), 7.88 (d, J=8.7, 1H, H-4), 7.78 (t, J=7.6, 1H, H-6), 7.62 (s, 1H, H-10), 7.50 (t, J=7.4, 1H, H-7), 7.34 (dd, J=8.7, 2.3, 1H, H-3), 7.18 (d, J=2.2, 1H, H-1), 6.13 (s, 2H, NH2) | 158.8 (C-11), 150.1 (C-4a), 149.3 (C-2), 148.1 (C-14b), 145.4 (C-9a), 139.7 (C-14a), 133.5 (C-6), 129.1 (C-8), 126.8 (C-13a), 126.0 (C-4), 125.1 (C-7), 122.9 (C-5a), 122.1 (C-3), 116.7 (C-8a), 115.3 (C-10), 108.9 (C-1) | semanticscholar.org |

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI) or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the unambiguous confirmation of molecular formulas. semanticscholar.orgnih.govnih.govnih.gov

Systematic investigations into the fragmentation pathways of the pyrrolo[2,1-b]quinazoline skeleton are crucial for characterizing metabolites and related structures. nih.govsemanticscholar.org The mass cleavages of the ring system are often characteristic of the specific chemical structure, providing critical clues for identification. nih.gov For example, in the metabolism studies of Vasicine, a detailed analysis of fragmentation patterns helped in the identification of numerous metabolites, as isomers can present minimal variations in their MS spectra. nih.govsemanticscholar.org

Commonly observed data in the analysis of these compounds include the protonated molecular ion [M+H]⁺ in ESI-MS, which confirms the molecular weight of the synthesized product. nih.govbeilstein-journals.org Electron Impact Mass Spectrometry (EIMS) can also be employed, which often results in more extensive fragmentation, providing structural information based on the observed fragment ions. nih.govamazonaws.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the context of this compound research, IR spectra are used to confirm the presence of key structural features.

For example, in quinazolinone derivatives, a strong absorption band corresponding to the carbonyl group (C=O) stretch is typically observed in the range of 1660-1715 cm⁻¹. nih.govnih.gov Other characteristic bands include those for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2900-3100 cm⁻¹), and C=C and C=N bond stretching within the aromatic rings (around 1450-1630 cm⁻¹). nih.govbrieflands.com The presence or absence of these characteristic absorption bands provides valuable confirmatory evidence for the proposed structures. nih.govnih.gov

| Compound/Derivative | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference |

| 10-Phenyl-2,3,6,7,8,10-hexahydro-1H-cyclopenta[g]pyrrolo[2,1-b]quinazoline | 3062, 2924, 1625, 1592, 1569, 1448, 1284 | C-H (aromatic), C-H (aliphatic), C=N/C=C (aromatic) | nih.gov |

| Derivative of 2-(Pyridin-3-yl) quinazolin-4 (3H)-one | 1700, 3299 | C=O, N-H | brieflands.com |

| Tryptanthrin-sulfonic acid derivative | 1730, 1680, 1590, 1430, 1350, 1220, 1200, 775 | C=O, C=C, S=O (sulfonic acid) | nih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and, for chiral molecules, its absolute stereochemistry.

In the study of this compound alkaloids and their synthetic analogues, single-crystal X-ray analysis has been instrumental. researchgate.net For instance, the absolute stereochemistry of a major diastereomer of a synthesized 10-phenyl-substituted hexahydro-1H-cyclopenta[g]pyrrolo[2,1-b]quinazoline was unequivocally determined by this method. nih.gov

The crystal structure of (4-Nitrophenyl)(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)methanol monohydrate revealed that the tricyclic quinazoline (B50416) fragment is nearly planar. nih.gov The analysis also detailed intermolecular interactions, such as O—H⋯O and O—H⋯N hydrogen bonds and aromatic π⋯π stacking, which stabilize the crystal lattice. nih.gov Such detailed solid-state structural information is invaluable for understanding intermolecular forces and crystal packing, which can influence the physical properties of the compound. The structure of some derivatives has been confirmed by X-ray diffraction, providing concrete evidence for the proposed molecular frameworks. beilstein-journals.orgd-nb.info

Q & A

Q. What are the common synthetic strategies for constructing the pyrrolo[2,1-b]quinazoline scaffold?

The pyrrolo[2,1-b]quinazoline framework is typically synthesized via cycloaddition reactions involving quinazolinium salts. A one-pot procedure using quinazolinonium bromides in 1,2-epoxybutane (acting as both solvent and proton scavenger) has been optimized to generate substituted pyrrolo[2,1-b]quinazolines alongside tri-/tetra-substituted pyrroles . Microwave-assisted methods have also been developed, combining a three-component reaction (quinazolines, 2-bromoacetophenones, and electron-deficient alkynes) to reduce reaction time and solvent usage while maintaining high yields .

Q. What analytical techniques are critical for characterizing pyrrolo[2,1-b]quinazoline derivatives?

Structural elucidation relies on X-ray crystallography for unambiguous confirmation of substituent positions (e.g., resolving ambiguities between positions 1 and 3 in the tricyclic system) . High-resolution NMR, including NOE experiments, is essential for verifying regio- and stereochemistry, particularly when isomers or tautomers are possible . Mass spectrometry and UPLC/ESI-QTOF-MS are used for metabolic profiling .

Q. What biological activities are associated with pyrrolo[2,1-b]quinazoline derivatives?

Key activities include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (e.g., vasicine, IC₅₀ = 3.24 μM for AChE) , antitumor potential via kinase inhibition (e.g., EGFR and VEGFR-2) , and anti-inflammatory effects through lipoxygenase inhibition . These properties are often linked to substituent patterns on the tricyclic core .

Advanced Research Questions

Q. How can synthetic yields of pyrrolo[2,1-b]quinazoline derivatives be optimized while minimizing byproducts?

Reaction conditions (solvent, temperature, stoichiometry) must be carefully tuned. For example, microwave irradiation reduces side reactions by accelerating cycloaddition kinetics . Proton scavengers like 1,2-epoxybutane improve yields by neutralizing acidic byproducts . Kinetic vs. thermodynamic control should be evaluated when isolating minor products (e.g., pyrrolo[1,2-a]quinazoline traces) .

Q. What strategies resolve contradictions in metabolic profiling of pyrrolo[2,1-b]quinazoline alkaloids?

Discrepancies in metabolite identification (e.g., absence of desoxyvasicine in rat models despite prior reports) require cross-validation using UPLC/ESI-QTOF-MS with isotopic labeling and synthetic standards . Comparative studies across species (e.g., human vs. rat liver microsomes) and enzyme inhibition assays (CYP450 isoforms) clarify interspecies metabolic differences .

Q. How do substituent modifications impact the bioactivity of pyrrolo[2,1-b]quinazoline derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at position 2 or 3 enhance kinase inhibition (e.g., 4-((3-chloro-4-fluorophenyl)amino) substituents for EGFR inhibition) . Conversely, hydrophilic groups like glucuronides at position 3 improve metabolic stability but reduce CNS penetration . Computational docking (e.g., binding energy analysis for TLR7 agonists) guides rational design .

Q. What methodologies address challenges in isolating pyrrolo[2,1-b]quinazoline analogs from complex reaction mixtures?

Column chromatography with gradient elution (silica gel, ethyl acetate/hexane) is standard. For closely related isomers, preparative HPLC with chiral stationary phases or crystallization in aprotic solvents (e.g., DMSO/water) improves separation . Trace byproducts (e.g., pyrrolo[1,2-a]quinazoline) require NMR-guided fractionation .

Q. How can metabolic stability be enhanced in pyrrolo[2,1-b]quinazoline-based drug candidates?

Introducing metabolically inert substituents (e.g., fluorine at position 5) or blocking oxidation-prone sites (e.g., methyl groups on the pyrrole ring) reduces first-pass metabolism . Prodrug strategies (e.g., esterification of hydroxyl groups) improve bioavailability .

Methodological Guidance

Q. What computational tools are recommended for predicting the bioactivity of pyrrolo[2,1-b]quinazoline derivatives?

Molecular docking (AutoDock, Schrödinger Suite) with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2) identifies critical interactions . QSAR models using Hammett constants or logP values correlate substituent effects with IC₅₀ data . Density functional theory (DFT) optimizes geometries for docking studies .

Q. How should researchers design experiments to validate the tricyclic framework’s role in biological activity?

Comparative studies with simplified analogs (e.g., quinazoline or pyrrole fragments) isolate the tricyclic system’s contribution. For example, replacing the fused pyrrole with a benzene ring in kinase inhibitors reduces potency by 10-fold .

Data Interpretation and Conflict Resolution

Q. How should conflicting structural assignments (e.g., hydrogen positioning in pyrrolo[1,2-c]quinazoline) be resolved?

X-ray crystallography is definitive for resolving positional ambiguities. For instance, NOE NMR data initially suggested hydrogen at position 3 in pyrrolo[1,2-c]quinazoline, but X-ray analysis confirmed position 1 .

Q. What statistical approaches are suitable for analyzing SAR data with high variability?

Multivariate analysis (e.g., principal component analysis) accounts for interdependent variables (e.g., substituent electronic and steric effects). Bootstrap resampling validates robustness in small datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.